1-Methylbicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylbicyclo[3.1.0]hexane is an organic compound with the molecular formula C7H12. It is a bicyclic hydrocarbon featuring a three-membered cyclopropane ring fused to a cyclohexane ring, with a methyl group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylbicyclo[3.1.0]hexane can be synthesized through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation. The reaction proceeds with high diastereoselectivity, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for 1-Methylbicyclo[31The use of photoredox catalysis and blue LED irradiation offers a scalable and efficient method for synthesizing this compound .
Chemical Reactions Analysis
Types of Reactions
1-Methylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
1-Methylbicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Some derivatives are explored for their potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methylbicyclo[3.1.0]hexane depends on its specific application. In chemical reactions, its unique bicyclic structure and ring strain make it a reactive intermediate. The molecular targets and pathways involved vary based on the specific derivatives and their intended use .
Comparison with Similar Compounds
1-Methylbicyclo[3.1.0]hexane can be compared with other bicyclic compounds such as:
Bicyclo[2.1.1]hexane: Another bicyclic hydrocarbon with different ring fusion and properties.
1-Isopropyl-4-methylbicyclo[3.1.0]hexane: A similar compound with an isopropyl group instead of a methyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
4625-24-5 |
---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
1-methylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H12/c1-7-4-2-3-6(7)5-7/h6H,2-5H2,1H3 |
InChI Key |
GVMYEQUFGUYMTP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.